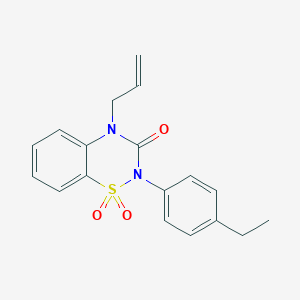

2-(4-ethylphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Descripción

This compound belongs to the 3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione class, characterized by a bicyclic core containing sulfur, nitrogen, and oxygen heteroatoms. The structure features a 4-ethylphenyl substituent at position 2 and a prop-2-en-1-yl (allyl) group at position 4 (Fig. 1). Benzothiadiazine derivatives are pharmacologically significant due to their sulfonamide moiety, which is linked to diuretic, antihypertensive, and antimicrobial activities . The allyl and ethylphenyl groups likely influence lipophilicity, bioavailability, and target binding, though specific data for this compound remain sparse in the literature.

Propiedades

IUPAC Name |

2-(4-ethylphenyl)-1,1-dioxo-4-prop-2-enyl-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-3-13-19-16-7-5-6-8-17(16)24(22,23)20(18(19)21)15-11-9-14(4-2)10-12-15/h3,5-12H,1,4,13H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFULWQYZXFIKFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Substituent Variations and Molecular Properties

Key analogs differ in substituents at positions 2 and 4 of the benzothiadiazine core:

Key Observations :

- Chromone-Containing Analogs (e.g., ): The fused chromone ring system enhances π-π stacking interactions, relevant for DNA intercalation or kinase inhibition.

- Allyl/Butenyl Groups (Target compound and ): Allyl (C3) and butenyl (C4) chains may increase flexibility and hydrophobic interactions, favoring binding to lipophilic enzyme pockets.

Structural and Crystallographic Insights

- Dihedral Angles : In chromone-containing analogs, the benzothiadiazine and chromone rings form a dihedral angle of 54.28°, affecting molecular planarity and intermolecular interactions .

- Hydrogen Bonding : Intra- and intermolecular N–H⋯O bonds stabilize crystal packing, as seen in . The allyl group in the target compound may reduce such interactions, lowering melting points compared to rigid analogs.

Pharmacological and Physicochemical Profiles

- Drug-Likeness : Analogous compounds (e.g., ) exhibit moderate bioavailability (0.55–0.56) and aqueous solubility due to sulfonamide polarity. The target compound’s allyl group may reduce solubility but enhance membrane permeability.

- Bioactivity : Chromone derivatives show promise in cancer research , while chlorothiazide-like analogs (e.g., ) retain diuretic effects. The target compound’s lack of electron-withdrawing groups (e.g., Cl, F) may limit traditional sulfonamide activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.